N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with 1H-pyrazole-5-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form stable complexes with transition metals, which can then interact with biological molecules such as enzymes or DNA. This interaction can lead to inhibition of enzyme activity or disruption of DNA function, contributing to its potential biological activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(3,4-Dimethoxyphenyl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-(3,5-DICHLORO-2-METHOXYPHENYL)METHYLIDENE]-1H-PYRAZOLE-5-CARBOHYDRAZIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10Cl2N4O2 |
---|---|
Molecular Weight |
313.14 g/mol |
IUPAC Name |
N-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-20-11-7(4-8(13)5-9(11)14)6-16-18-12(19)10-2-3-15-17-10/h2-6H,1H3,(H,15,17)(H,18,19)/b16-6+ |
InChI Key |
JDMVWSHJWSVRRN-OMCISZLKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=N/NC(=O)C2=CC=NN2 |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NN2 |
Origin of Product |
United States |
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